N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine
CAS No.:
Cat. No.: VC11457337
Molecular Formula: C13H13ClN2O3
Molecular Weight: 280.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13ClN2O3 |
|---|---|
| Molecular Weight | 280.70 g/mol |
| IUPAC Name | 3-[[2-(4-chloroindol-1-yl)acetyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C13H13ClN2O3/c14-10-2-1-3-11-9(10)5-7-16(11)8-12(17)15-6-4-13(18)19/h1-3,5,7H,4,6,8H2,(H,15,17)(H,18,19) |
| Standard InChI Key | YOBDOOBWVGTRCP-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CN2CC(=O)NCCC(=O)O)C(=C1)Cl |
| Canonical SMILES | C1=CC2=C(C=CN2CC(=O)NCCC(=O)O)C(=C1)Cl |
Introduction
N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine is a synthetic chemical compound belonging to the class of indole derivatives. It is characterized by the presence of a 4-chlorinated indole ring attached to an acetyl group, which is further linked to beta-alanine, an amino acid derivative. The compound's structure and properties make it a subject of interest in medicinal chemistry and related research fields.
Synthesis Overview
The synthesis of N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine typically involves:
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Chlorination of Indole: Introduction of a chlorine atom at the 4-position of the indole ring.
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Acetylation Reaction: Coupling the chlorinated indole with an acetyl group.
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Beta-Alanine Attachment: Linking beta-alanine to the acetylated intermediate under controlled conditions.
The process requires precise reaction conditions, including specific solvents and catalysts, to ensure high yield and purity.
Applications and Potential Uses
N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine has been explored for its potential biological activities:
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Pharmacological Applications:
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The compound's indole ring and beta-alanine moiety suggest possible interactions with enzymes and receptors.
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It has been investigated for antimicrobial and anticancer properties due to its ability to modulate cellular signaling pathways.
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Medicinal Chemistry Research:
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Structural analogs of this compound have shown promise in drug discovery programs targeting diseases such as cancer and microbial infections.
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Comparison with Related Compounds
| Compound Name | Structural Features | Potential Applications |
|---|---|---|
| N-[3-(6-bromo-1H-indol-1-yl)propanoyl]-beta-alanine | Bromine substitution at the 6-position | Antimicrobial and anticancer research |
| N-[3-(4-chloro-1H-indol-1-yl)propanoyl]-beta-alanine | Chlorine substitution at the 4-position | Similar pharmacological potential |
The unique substitution pattern on the indole ring in N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine provides distinct chemical reactivity compared to its analogs.
Research Findings
Studies have highlighted several key aspects of this compound:
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Biological Activity:
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Preliminary studies indicate that the compound may interact with molecular targets such as enzymes, influencing biological processes like cell signaling.
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Its antimicrobial properties are linked to the chlorinated indole core.
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Pharmacokinetics:
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The compound's LogP value (1.59) suggests moderate lipophilicity, which may influence its absorption and bioavailability in biological systems.
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Safety Profile:
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No detailed toxicological data is currently available; further studies are required to evaluate its safety for therapeutic use.
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